1-benzyl-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Description
“1-benzyl-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves several steps. For instance, in one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .Molecular Structure Analysis
The structure of synthesized benzimidazole derivatives can be established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They can participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Mechanism of Action
Safety and Hazards
As with any chemical compound, safety precautions should be taken when handling benzimidazole derivatives. They should be avoided from contact with skin and eyes, and formation of dust and aerosols should be prevented . Appropriate exhaust ventilation should be provided at places where dust is formed .
Properties
IUPAC Name |
1-benzyl-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-21-17-10-6-5-9-16(17)20-19(21)15-11-18(23)22(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWYDVKULLBWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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